molecular formula C13H22N2O3S B12635180 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid CAS No. 918824-89-2

3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid

Katalognummer: B12635180
CAS-Nummer: 918824-89-2
Molekulargewicht: 286.39 g/mol
InChI-Schlüssel: TUGAPTLNFUASBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyano group, an indene derivative, and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme activity, receptor binding, and other biochemical phenomena .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is unique due to the presence of the cyano group and the indene derivative, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918824-89-2

Molekularformel

C13H22N2O3S

Molekulargewicht

286.39 g/mol

IUPAC-Name

3-[(1-cyano-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H22N2O3S/c14-10-13(15-8-3-9-19(16,17)18)7-6-11-4-1-2-5-12(11)13/h11-12,15H,1-9H2,(H,16,17,18)

InChI-Schlüssel

TUGAPTLNFUASBF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CCC2(C#N)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.